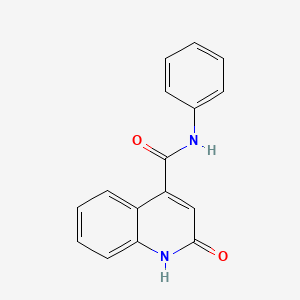![molecular formula C19H21NO4 B11048535 1-hydroxy-4,4,6-trimethyl-1-(4-oxotetrahydro-2H-pyran-3-yl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11048535.png)
1-hydroxy-4,4,6-trimethyl-1-(4-oxotetrahydro-2H-pyran-3-yl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-ヒドロキシ-4,4,6-トリメチル-1-(4-オキソテトラヒドロ-2H-ピラン-3-イル)-4H-ピロロ[3,2,1-ij]キノリン-2(1H)-オンは、複数の官能基を組み合わせたユニークな構造を持つ複雑な有機化合物です。
準備方法
合成経路と反応条件
1-ヒドロキシ-4,4,6-トリメチル-1-(4-オキソテトラヒドロ-2H-ピラン-3-イル)-4H-ピロロ[3,2,1-ij]キノリン-2(1H)-オンの合成は、通常、複数段階の有機反応を伴います。出発物質と中間体は、目的の生成物が正しく形成されるように慎重に選択されます。一般的な合成経路には以下が含まれます。
環化反応: 適切な前駆体の環化によるピロロキノリンコアの形成。
官能基変換: 選択的な官能基化反応によるヒドロキシル基、メチル基、ピラン基の導入。
酸化と還元段階: 官能基の正しい酸化状態を達成するため。
工業的生産方法
この化合物の工業的生産には、高い収率と純度を確保するために、合成経路の最適化が必要となります。これには以下が含まれる場合があります。
触媒: 反応効率を向上させるための触媒の使用。
精製技術: クロマトグラフィーや結晶化などの精製技術により、目的の生成物を単離する。
スケーラビリティ: プロセスをラボスケールから工業スケールに拡大しても、効率が大幅に低下しないことを確認する。
化学反応の分析
反応の種類
1-ヒドロキシ-4,4,6-トリメチル-1-(4-オキソテトラヒドロ-2H-ピラン-3-イル)-4H-ピロロ[3,2,1-ij]キノリン-2(1H)-オンは、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: ヒドロキシル基をカルボニル基に変換する。
還元: カルボニル基をヒドロキシル基に還元する。
置換: 官能基を他の置換基に置き換える。
付加: 二重結合またはその他の反応性部位に小さな分子を付加する。
一般的な試薬と条件
酸化剤: 酸化反応には、過マンガン酸カリウムや三酸化クロムなど。
還元剤: 還元反応には、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなど。
置換試薬: 置換反応には、ハロゲンや求核剤など。
触媒: 触媒的水素化には、パラジウムや白金など。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば:
酸化: ケトンやアルデヒドの生成。
還元: アルコールの生成。
置換: 新しい置換誘導体の生成。
科学研究の応用
1-ヒドロキシ-4,4,6-トリメチル-1-(4-オキソテトラヒドロ-2H-ピラン-3-イル)-4H-ピロロ[3,2,1-ij]キノリン-2(1H)-オンは、いくつかの科学研究の応用があります。
医薬品化学: ユニークな構造と官能基により、医薬品開発のリード化合物としての可能性。
材料科学: 導電性や蛍光などの特定の特性を持つ新規材料の合成における使用。
生物学的研究: その生物学的活性と潜在的な治療効果の調査。
工業的応用: 他の複雑な有機分子の合成における中間体としての使用。
科学的研究の応用
1-hydroxy-4,4,6-trimethyl-1-(4-oxotetrahydro-2H-pyran-3-yl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for drug development due to its unique structure and functional groups.
Materials Science: Use in the synthesis of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: Investigation of its biological activity and potential therapeutic effects.
Industrial Applications: Use as an intermediate in the synthesis of other complex organic molecules.
作用機序
1-ヒドロキシ-4,4,6-トリメチル-1-(4-オキソテトラヒドロ-2H-ピラン-3-イル)-4H-ピロロ[3,2,1-ij]キノリン-2(1H)-オンの作用機序には、特定の分子標的や経路との相互作用が含まれます。これには以下が含まれる場合があります。
酵素や受容体への結合: その活性を調節し、特定の生物学的効果をもたらす。
細胞プロセスの干渉: DNA複製やタンパク質合成など。
シグナル伝達経路の活性化または阻害: 細胞の挙動の変化をもたらす。
類似の化合物との比較
1-ヒドロキシ-4,4,6-トリメチル-1-(4-オキソテトラヒドロ-2H-ピラン-3-イル)-4H-ピロロ[3,2,1-ij]キノリン-2(1H)-オンは、他の類似の化合物と比較して、その独自性を際立たせることができます。類似の化合物には以下が含まれる場合があります。
他のピロロキノリン誘導体: 異なる置換基や官能基を持つ。
類似の官能基を持つ化合物: ヒドロキシル基、メチル基、またはピラン基など。
類似の化合物: 同様の構造モチーフを持つが、全体的な構造が異なる。
類似化合物との比較
1-hydroxy-4,4,6-trimethyl-1-(4-oxotetrahydro-2H-pyran-3-yl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include:
Other pyrroloquinoline derivatives: With different substituents or functional groups.
Compounds with similar functional groups: Such as hydroxyl, methyl, or pyran groups.
Analogous compounds: With similar structural motifs but different overall structures.
特性
分子式 |
C19H21NO4 |
|---|---|
分子量 |
327.4 g/mol |
IUPAC名 |
3-hydroxy-9,11,11-trimethyl-3-(4-oxooxan-3-yl)-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-2-one |
InChI |
InChI=1S/C19H21NO4/c1-11-9-18(2,3)20-16-12(11)5-4-6-13(16)19(23,17(20)22)14-10-24-8-7-15(14)21/h4-6,9,14,23H,7-8,10H2,1-3H3 |
InChIキー |
XFLCHAVZLHWJKQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(N2C3=C1C=CC=C3C(C2=O)(C4COCCC4=O)O)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(3-chlorophenyl)-6-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11048466.png)
![6-(2,6-Dichlorobenzyl)-3-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11048475.png)
![N-[2-(cyclopropylcarbonyl)-4,5-dimethoxyphenyl]-3,5-dinitrobenzamide](/img/structure/B11048485.png)
![3-(4-Chloro-6,7-dimethoxy-1,3-benzodioxol-5-yl)-5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazole](/img/structure/B11048489.png)
![6-Methoxy-2-[3-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline](/img/structure/B11048498.png)
![N-[4-(2-Pyrimidinylsulfamoyl)phenyl]dibenzo[B,D]furan-4-carboxamide](/img/structure/B11048499.png)
![5-benzyl-4,4-dimethyl-8-(morpholin-4-ylcarbonothioyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B11048507.png)
![1-(4-fluorophenyl)-7-(4-methoxyphenyl)-5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B11048509.png)
![2-chloro-N-[2-(4-hydroxyphenyl)-1-methylcyclohexyl]acetamide](/img/structure/B11048512.png)
![1-[(4-Chloroanilino)methyl]-N~3~,4-bis(4-methylphenyl)-5,6,7,8-tetrahydro-2,2A,8A-triazacyclopenta[CD]azulene-3-carbothioamide](/img/structure/B11048515.png)
![3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-3-(7-methoxy-1,3-benzodioxol-5-yl)-N-[4-(trifluoromethoxy)phenyl]propanamide](/img/structure/B11048524.png)

![7-(4-chlorophenyl)-1-(4-fluorophenyl)-5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B11048571.png)
